Aluminum potassium sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hemostatic Agent:

Alum possesses astringent properties, making it effective in causing constriction of blood vessels and tissues. This property led to its historical and ongoing use as a hemostatic agent in managing hemorrhagic cystitis, a condition characterized by bleeding in the bladder []. Studies have shown its effectiveness in controlling bleeding and improving symptoms, though further research is needed to ensure long-term efficacy and explore potential side effects [].

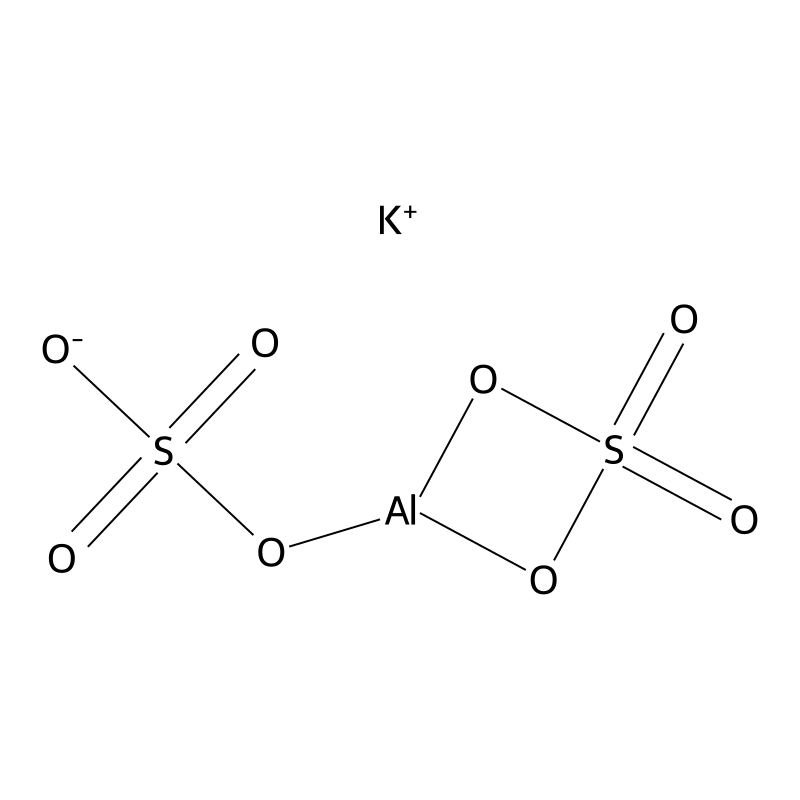

Aluminum potassium sulfate, commonly known as potash alum, potassium alum, or aluminum potassium sulfate dodecahydrate, is a double sulfate compound with the chemical formula . This compound typically appears as white, odorless crystals that are soluble in water, particularly more so in hot water than in cold. As a member of the alum family, it consists of aluminum and potassium ions along with sulfate groups. The dodecahydrate form contains twelve molecules of water, which can be lost upon heating, with the first nine molecules released at approximately 64.5°C and the final three at around 200°C .

The mechanism of action of potassium alum depends on its application. In dyeing, it forms coordination complexes with the dye molecules. These complexes have a larger size and higher charge compared to the free dye molecules, allowing them to interact more strongly with the negatively charged sites on protein fibers like wool and silk. This stronger interaction leads to improved dye uptake and colorfastness [].

Aluminum potassium sulfate exhibits various biological activities. It has been noted for its astringent properties, making it useful in treating minor cuts and abrasions as a styptic agent. Additionally, it is employed in some medical applications, including sclerotherapy for hemorrhoids when combined with tannic acid . Its antimicrobial properties also make it suitable for use in water purification processes.

Aluminum potassium sulfate can be synthesized through two primary methods:

- Natural Extraction: The compound can be mined from natural sources such as alunite and kalinite minerals.

- Chemical Synthesis: In laboratory settings, it can be produced by reacting aqueous solutions of aluminum sulfate and potassium sulfate. This method allows for controlled conditions to optimize yield and purity .

Aluminum potassium sulfate has a wide array of applications across various industries:

- Water Purification: Used as a coagulant to clarify drinking water.

- Textile Industry: Employed in dyeing processes to fix dyes on fabrics.

- Food Industry: Acts as a leavening agent in baking powder.

- Cosmetics: Utilized in deodorants and aftershave products for its astringent properties.

- Construction: Serves as an accelerator in the hardening of concrete and plaster .

Research has indicated that aluminum potassium sulfate interacts with various biological systems. For instance, studies have shown its potential effects on blood coagulation and its role in sclerotherapy treatments. Furthermore, its interactions with other compounds during water treatment processes have been extensively studied to enhance purification efficiency and effectiveness .

Aluminum potassium sulfate belongs to a broader category known as alums. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aluminum ammonium sulfate | Commonly used in water purification and dyeing. | |

| Aluminum sodium sulfate | Used primarily in food processing and baking. | |

| Ammonium aluminum sulfate | Often used in agriculture as a fertilizer. |

The uniqueness of aluminum potassium sulfate lies in its specific combination of aluminum and potassium ions, which provides distinct physical properties and applications compared to other alums .

Physical Description

Large, transparent crystals or white crystalline powder

White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline]

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 134 of 137 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

IN TREATMENT OF GUM BLEEDING & CHRONIC & ACUTE GINGIVITIS.

THE DOSE AS AN ASTRINGENT IS 0.5-5%.

Five patients with malignant hemopathies, including four treated by bone marrow transplantation, developed cyclophosphamide induced hemorrhagic cystitis that failed to respond to the usual treatments. Each was treated by continuous irrigation of the bladder with potassium alum. Hematuria ceased in three patients followed up for 5 to 10 months. A review of the literature confirmed the 75% success rate of this treatment. No local side effects were recorded, but one patient had a single seizure.

MEDICATION (VET): AS ANTISEPTIC, ANTIMYCOTIC

CAUSTICS ARE USED TO DESTROY WARTS, CONDYLOMATA, KERATOSES, CERTAIN MOLES, & HYPERPLASTIC TISSUE. THEY HAVE ALSO BEEN USED IN MGMNT OF FUNGAL INFECTIONS & ECZEMATOID DERMATITIS. AGENTS COMMONLY CLASSIFIED IN THIS CATEGORY INCL ... EXSICCATED ALUM ... .

MEDICATION (VET): TOPICALLY, IN ASTRINGENT WASHES, POWDERS, & "LEG TIGHTENERS" FOR HORSES. ... OCCASIONALLY USED FOR STOMATITIS & VAGINAL & INTRAUTERINE THERAPY IN CATTLE. (VET): ORAL DOSAGE IN CATTLE FOR GREEN CORN ENGORGEMENT, PROBABLY AS RESULT OF ITS USE IN LAMINITIS IN HORSES & CATTLE.

A veterinary wound healing powder contains 1.41-10.81% alum.

/Aluminum potassium sulfate is used as an/ astringent. /Aluminum potassium sulfate/

Alum precipitates proteins and is a powerful astringent. Alum, either as a solid or as a solution, may be used as a haemostatic for superficial abrasions and cuts and ulcers on the lips. Dilute solutions have been used as mouth-washes or gargles. Local hyperhidrosis may be relieved by bathing the affected parts with a 2% solution of alum. Stronger solutions (5 to 10%) harden the epidermis and are useful in treating soft corns or sore feet; alum in purified talc has been used as a foot powder. Pediatric Alum and Zinc Dusting-powder has been employed for application to the umbilical cord; it is not suitable for use as a general dusting-powder. /Alum/

/Burnt alum is used in/ medicine (astringent).

/The following aluminum salts are used in the various drug classes./ (1) Antacids: aluminum; dihydroxyaluminum acetate; aluminum carbonate; aluminum oxide; bismuth aluminate; magaldrate; dihydroxyaluminum aminoacetate; and dihydroxyaluminum sodium carbonate. (2) Internal analgesics (buffered aspirins): aluminum hydroxide and aluminum glycinate. (3) Antidiarrheals: kaolin; aluminum magnesium silicate; and attapulgite. (4) Douches: ammonium aluminum sulfate (5- 16%); potassium aluminum sulfate; and alum (12%). (5) Antiulcerative: aluminum sucrose sulfate. /Aluminum salts, from table/

Medicinally, aluminum and its salts are used in antacids, antidiarrheals, and protective dermatological pastes. It is also found in cosmetics and deodorants. /Aluminum and its salts/

No specific treatment /for fluoride poisoning/ exists at present. There is no known way to mobilize fluoride from bone. Tolerance to fluoride can be increased by a balanced intake of calcium, phosphate and vitamin D. Aluminum salts, calcium carbonate, and defluorinated phosphate can be administered orally to form insoluble compounds with fluoride in the gut. ... /Aluminum salts/

EXPTL THERAPY: An in vitro oil/water (octanol/phosphate free aqueous buffer) system was used to determine solubilization of aluminum from aluminum borate as hydrophilic or lipophilic complexes and the potential chelation ability of 12 aluminum chelators: Trisodium citrate, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, cyclohexane-1,2-diaminotetraacetic acid, diethylenetriaminepentaacetic acid, nitrilotriacetic acid, desferrioxamine, ethylenediamine-N,N'-bis(2-dihydroxyphenylacetic acid), tetracycline, EDTA, 2,3-dihydroxybenzoic acid, 1,4-dioxane, and sodium fluoride. To determine if the results apply to a biological system the potential chelators were tested in New Zealand white rabbits for their ability to increase urinary aluminum excretion in aluminum loaded animals. In vitro tests used two concentrations of each chelator with a zero concentration control and each chelator was tested 3 times for solubilization. For in vivo tests the rabbits were loaded with 20 sc injections of 600 umol aluminum/kg/injection over 4 wk. Two wk after aluminum loading, chelators were given at 2 doses. Both doses of each chelator were tested in 4 rabbits except when lethality was expected. Urine was collected using an 8-French pediatric foley catheter into the bladder, and urinary excretion was stimulated by infusion of 25 ml/hr saline in an ear vein. Chelator solution was given intragastrically in 10 ml/kg water, and 6 rabbits received only sterile water as a control. It was shown in vitro that sodium fluoride, EDTA, 2,3-dihydroxybenzoic acid, 1,4-dioxane, and tetracycline were significantly less (p< 0.01) effective than desferrioxamine for chelating aluminum, and these compounds had no effect on urinary output of aluminum. Trisodium citrate, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, cyclohexane-1,2-diaminotetraacetic acid,diethylenetriaminepentaacetic acid, nitrilotriacetic acid, ethylenediamine-N,N'-bis(2-dihydroxyphenylacetic acid), and desferrioxamine were 55 to 109% efficient in solubilizing aluminum. Of the compounds tested, only desferrioxamine and ethylenediamine-N,N'-bis(2-dihydroxyphenylacetic acid) increased urinary output, 4 and 2.6 times, respectively, of aluminum when compared to the control. /Aluminum borate/

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

When potassium alum is absorbed, the kidney is responsible for the elimination of the major portion of the absorbed dose. From the excretion, 0.1-0.3% of the absorbed dose is eliminated via the urine.

The distribution of aluminum salts in the body is influenced by increased concentrations of parathyroid hormone. It was shown, in preclinical studies, that oral administration of aluminum salts produces a distribution profile that forms deposits in kidneys, muscle, bone and gray matter.

Renal clearance of aluminum is approximately 5-10% of the excretion of urea or creatinine. The reduced clearance of aluminum compounds is due to the high protein binding.

Metabolism Metabolites

Aluminum is poorly absorbed following either oral or inhalation exposure and is essentially not absorbed dermally. The bioavailability of aluminum is strongly influenced by the aluminum compound and the presence of dietary constituents which can complex with aluminum and enhance or inhibit its absorption. Aluminum binds to various ligands in the blood and distributes to every organ, with highest concentrations found in bone and lung tissues. In living organisms, aluminum is believed to exist in four different forms: as free ions, as low-molecular-weight complexes, as physically bound macromolecular complexes, and as covalently bound macromolecular complexes. Absorbed aluminum is excreted principally in the urine and, to a lesser extent, in the bile, while unabsorbed aluminum is excreted in the faeces. (L739)

Wikipedia

Aluminium potassium sulfate

Potash Alum

Drug Warnings

Large doses of alum are irritant and may be corrosive; gum necrosis and gastrointestinal haemorrhage have occurred. Adverse effects on muscle and kidneys have been reported. /Alum/

Biological Half Life

Use Classification

Food Additives -> ACIDITY_REGULATOR; FIRMING_AGENT; RAISING_AGENT; -> JECFA Functional Classes

Cosmetics -> Deodorant; Antiperspirant

Methods of Manufacturing

From alunite, leucite or similar mineral. Also derived by crystallization from a solution made by dissolving aluminum sulfate and potassium sulfate.

MFR FROM 2:1 BLEND OF EXSICCATED POTASSIUM ALUM & SODIUM BICARBONATE.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Textiles, apparel, and leather manufacturing

Paper Manufacturing

Sulfuric acid, aluminum potassium salt (2:1:1): ACTIVE

Analytic Laboratory Methods

EPA Method 9038: Turbidimetric. Method 9038 is applicable to ground water, drinking and surface waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of sulfate; however, in order to obtain reliable readings, use a sample aliquot containing not more than 40 mg/l of sulfate. Sulfate ion is converted to a barium sulfate suspension under controlled condition. The resulting turbidity is determined by a nephelometer, filter photometer, or spectrophotometer and compared with a curve prepared from standard sulfate solution. The minimum detectable limit is approximatey 1 mg/l of sulfate. /Sulfate/

Method 426A: Gravimetric Method with Ignition of Residue and Method 426B: Gravimetric Method with Drying of Residue. Sulfate is precipitated in a hydrochloric acid solution as barium sulfate by the addition of barium chloride. The precipitation is carried out near the boiling temperature, and after a period of digestion the precipitate is filtered, washed with water until free of chloride ion, ignited or dried and weighed as barium sulfate. These methods are suitable for sulfate ion concentrations above 10 mg/l. /Sulfate/

Method 426C: Turbidimetric Method. Sulfate ion is precipitated in an acetic acid medium with barium chloride so as to form barium sulfate crystals of uniform size. Light absorbance of the barium sulfate suspension is measured by a photometer and the sulfate ion concentration is determined by comparison of the reading with a standard curve. This method is applicable in the range of 1 to 40 mg sulfate ion/l. With a turbidimeter, in a single laboratory with a sample having a mean of 7.45 mg sulfate ion/l, a standard deviation of 0.13 mg/l and a coefficient of variation of 1.7% were obtained. Two samples dosed with sulfate gave recoveries of 85 and 91%. /Sulfate/

For more Analytic Laboratory Methods (Complete) data for ALUM, POTASSIUM (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

Procedures for aluminum determination in body fluids by flameless atomic absorption spectrometry with a graphite furnace are described. Topics covered include sample preparation, applicable specifications, and possible difficulties which can arise. /Aluminum/

A microanalytical method for the measurement of aluminum in biological samples is presented, which requires 1-500 mg of brain tissues and less than 1 ml of blood, urine, or other aqueous samples. /Aluminum/

A CATION-EXCHANGE CHROMATOGRAPHY PROCEDURE IS OUTLINED FOR THE SIMPLE AND QUANTITATIVE DETERMINATION OF TRACE AMOUNTS OF ALUMINUM IN BIOLOGICAL MATERIAL (URINE) EMPLOYING NEUTRON ACTIVATION ANALYSIS. /ALUMINUM/

Blood and urine aluminum concn were studied in industrially exposed workers using electrothermal atomic absorption spectrometry. The detection limit was 5 ug/l for aluminum in blood and 3 ug/l for aluminum in urine. /Aluminum/

Interactions

... 25 Dialysis patients that experienced accidental exposure to aluminum and parathyroid hormone were examined. At the same time as parathyroid hormone decreased, serum calcium increased. Based on this observation it has been suggested that aluminum is incorporated, instead of calcium, into the bone and that this leads to the osteomalacia characteristic of aluminum-induced bone disease. Instead of being incorporated into osteoid bone tissue, calcium returns to the circulation which in turn inhibits the parathyroid hormone release from the parathyroid. In support of this hypothesis, ... a strong correlation between bone aluminum content and the amount of bone occupied by unmineralized osteoid in humans was found. Experimental support for the hypothesis of calcium aluminum interactions has also been provided in studies on chicks. /Aluminum/

Groups of 120 Atlantic salmon fry (Salmo salar, 1 g mass) were kept in through flow tanks of water (pH 5) containing various concn of aluminum and silicic acid. The aluminum concn in all but the control tank (0.85 umol aluminum/l) were 6-7 umol/l, at acutely toxic levels. Silicon levels were 0.66 umol/l (control), 93.06, 24.89, 5.46, and 0.60 umol/l, corresponding to silicon:aluminum ratios of 13.0, 3.7, 0.9, and 0.1. Exchangeable aluminum, ie, aluminum retained on Amberlite, was 6.00, 5.00, 4.11, and 1.52 umol/l in test tanks, respectively. Fish were exposed for 96 hr, and the proportion of dead fish was recorded at 12-hr intervals. The whole experiment was run three times; data are from all runs combined. At a silicon:aluminum ratio of 13, acute toxicity of aluminum was eliminated and gill structures of the fish were normal. Percent survival versus time was higher for the higher silicon:aluminum ratio groups. Accumulation of aluminum by fish fell sharply as the exchangeable aluminum increased. aluminum and silicon levels in fish were 0.44 and 0.01 (control), 0.40 and 0.54 (silicon:aluminum ratio of 13), 2.04 and 0.35 (slicon:aluminum ratio of 3.7), 2.49 and 0.33 (silicon: aluminum ratio of 0.9), 2.38 and 0.08 (silicon:aluminum ratio of 0.1) umol per g dry mass, respectively. /Aluminum/

To elucidate the interaction between aluminum and certain essential trace metals, an experiment was performed on rats fed diets with suboptimal or optimal levels of zinc or copper. Half of each group of animals were fed the same diet but with 1000 ppm aluminum added. Changes were noted after 120 days. Severe testicular damage was seen in rats fed either the low zinc or the low copper diet. The lesions included a wide range of spermatogenic cell degeneration and tubular atropy. When aluminum was added to the diet, the testicular destruction of zinc deficient rats was significantly reduced. This indicated that the presence of aluminum in the diet projected the testis against the damage cauesd by zinc deficiency. Pituitary glands were examined. Hypertrophy of basophiles was more pronounced in rats fed the suboptimal zinc or copper diet. When aluminum was added to their diet, the changes were reversed. The mechanims by which aluminum protects male gonadal functions against zinc deficiency are discussed. This study is the first to demonstrate the preventivve effect of aluminum against testicular damage caused by zinc deficiency. /Aluminum/

For more Interactions (Complete) data for ALUM, POTASSIUM (6 total), please visit the HSDB record page.

Stability Shelf Life

WHEN KEPT LONG TIME @ 60-65 °C (OR OVER SULFURIC ACID) LOSES 9 H2O WHICH IS REABSORBED ON EXPOSURE TO AIR. /POTASSIUM ALUM DODECAHYDRATE/

Dates

Kovalchik MT, Kaehny WD, Hegg AP, Jackson JT, Alfrey AC: Aluminum kinetics during hemodialysis. J Lab Clin Med. 1978 Nov;92(5):712-20. [PMID:712205]

Berlyne GM, Ben-Ari J, Pest D, Weinberger J, Stern M, Levine R, Gilmore GR: Hyperaluminaemia from aluminum resins in renal failure. Lancet. 1970 Sep 5;2(7671):494-6. [PMID:4194940]

Burdock G. (1997). Encyclopedia of food and color additives. CRC Press.

Burke I. (2000). The nature of beauty . Ebury Press.

McEvoy G., Miller J. and Litvak K. (1990). AHFS Drug information 90.. Bethesda.

National research council (1981). Drinking water and health (4th ed.). National academy press.

Ellenhorn M.J. and Barceloux D.G. (1988). Medical toxicology: diagnosis and treatment of human poisoning. Elsevier.

FDA GRAS

Homepathic label

EWG's skin deep

Cosmetics info

FDA OTC ingredients

Encyclopaedia Britannica

What is alum?